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Compound of Interest

Compound Name: Phenol-13C6

Cat. No.: B127445

This guide provides an in-depth exploration of Phenol-13Ce, a stable isotope-labeled compound
indispensable in modern research, particularly within drug discovery and metabolic analysis.
We will delve into its fundamental chemical and structural properties, and elucidate its critical
role as an internal standard and metabolic tracer, supported by field-proven insights and
detailed experimental protocols.

The Imperative for Stable Isotope Labeling in
Quantitative Analysis

In the landscape of analytical chemistry, particularly in complex biological matrices, achieving
accurate and reproducible quantification is a significant challenge. Factors such as sample loss
during preparation, matrix effects in mass spectrometry, and instrument variability can all
introduce significant error.[1][2] The use of stable isotope-labeled internal standards (SIL-I1S),
such as Phenol-*3Ce, is the gold standard for mitigating these issues.[3] By incorporating a
known amount of the SIL-IS into a sample at the earliest stage of preparation, it experiences
the same processing and analytical variations as the endogenous analyte.[4] Since the SIL-IS
is chemically identical to the analyte but mass-shifted, it can be distinguished by a mass
spectrometer, allowing for ratiometric quantification that corrects for experimental
inconsistencies.[4] The use of 13C labeling is particularly advantageous over other isotopes like
deuterium, as the carbon-carbon and carbon-hydrogen bonds are more stable, preventing
isotopic exchange during sample workup and analysis.[5]
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Structural and Chemical Properties of Phenol-*3Ce

Phenol-13Cs is a form of phenol where all six carbon atoms in the aromatic ring have been
replaced with the stable isotope carbon-13. This isotopic enrichment is the cornerstone of its
utility in analytical and metabolic research.

Molecular Structure

The foundational structure of Phenol-13Ce is the benzene ring, uniformly labeled with 13C,
bonded to a hydroxyl group. This seemingly simple substitution has profound implications for its
spectroscopic properties.

Diagram: Molecular Structure of Phenol-3Cs

Caption: Ball-and-stick model of Phenol-13Ce.

Physicochemical Properties

The macroscopic chemical properties of Phenol-13Cs are nearly identical to those of its
unlabeled counterpart due to the negligible effect of isotopic substitution on intermolecular

forces.
Property Value Source(s)
Molecular Formula 13C6H6O [6]
Molecular Weight 100.07 g/mol [7]
CAS Number 89059-34-7 [6]
Appearance White crystalline solid [6]
Melting Point 40-42 °C [7]
Boiling Point 182 °C [7]
Isotopic Purity =99 atom % 13C [7]

Spectroscopic Characterization
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The key to utilizing Phenol-13Ce lies in understanding its unique spectroscopic signature, which
differentiates it from the naturally abundant 2C-phenol.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of unlabeled phenol is relatively simple, showing four distinct signals
due to the symmetry of the molecule (C1, C2/C6, C3/C5, and C4 are chemically equivalent).[1]
In contrast, the 13C NMR spectrum of Phenol-13Cs is significantly more complex. Since all six
carbons are 13C, extensive homonuclear 3C-13C coupling (splitting) occurs, transforming the
simple singlet pattern into a complex multiplet for each carbon signal. This complex coupling
pattern is a definitive confirmation of the uniform labeling. While a detailed analysis of these
coupling constants is beyond the scope of this guide, the presence of these multiplets is a key
quality control parameter.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule is determined by the vibrational frequencies of its chemical
bonds. The substitution of 12C with the heavier 3C isotope results in a decrease in the
vibrational frequency of the bonds involving these carbon atoms, leading to a noticeable shift to
lower wavenumbers (a redshift) for these absorptions.

Key expected shifts in the FTIR spectrum of Phenol-13Ce compared to unlabeled phenol
include:

e Aromatic C-H Stretch: Shifts from ~3000-3100 cm~* to a lower frequency.[2]

e Aromatic C=C Ring Stretches: The characteristic peaks between 1500-1600 cm~* will be
redshifted.[2]

e C-O Stretch: The peak around 1220 cm~* will also shift to a lower wavenumber.[2] The broad
O-H stretch, typically seen between 3200-3600 cm™~1, will remain largely unaffected as it
does not involve a carbon atom.[2]

Mass Spectrometry (MS)

In mass spectrometry, the uniform 13C labeling results in a mass shift of +6 Da compared to
unlabeled phenol.[7] This clear mass difference is fundamental to its application as an internal
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standard. The fragmentation pattern in MS will also show this +6 Da shift for any fragments
containing the benzene ring. For instance, the molecular ion of unlabeled phenol is observed at
m/z 94, while for Phenol-13Ce, it appears at m/z 100.[7]

Applications in Research and Development

Phenol-13Cs serves as a versatile tool in both quantitative analysis and metabolic research.

Phenol-*3Ce as an Internal Standard in LC-MS/MS

The primary application of Phenol-13Ce is as an internal standard for the quantification of phenol
and phenolic compounds in various matrices, including biological fluids, environmental
samples, and pharmaceutical formulations.

The efficacy of Phenol-13Ce as an internal standard is rooted in the principles of isotope dilution
mass spectrometry.[4] Because it is chemically identical to the analyte, it co-elutes
chromatographically and experiences the same ionization efficiency (or
suppression/enhancement) in the mass spectrometer's source.[4] This ensures that any
variations affecting the analyte's signal will proportionally affect the internal standard'’s signal,
allowing for a highly accurate and precise ratiometric measurement.

This protocol outlines a representative workflow. Note: For many applications, a 3C-labeled
version of the analyte itself (e.g., BPA-13C12) would be the ideal internal standard. However, in
cases where a direct labeled analog is unavailable or cost-prohibitive, a structurally related
labeled compound like Phenol-13Ce can sometimes be used as a surrogate, though this
requires careful validation.

Diagram: LC-MS/MS Quantification Workflow
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Caption: A typical workflow for quantitative analysis using an internal standard.
Step-by-Step Methodology:
o Preparation of Standards:

o Prepare a stock solution of Phenol-13Ce in methanol at a concentration of 1 mg/mL. From
this, prepare a working internal standard solution at 1 pug/mL.

o Prepare a series of calibration standards of BPA in a surrogate matrix (e.g., charcoal-
stripped serum) ranging from 0.1 to 100 ng/mL.

e Sample Preparation:

o To 100 pL of serum sample, calibrator, or quality control sample in a microcentrifuge tube,
add 10 pL of the 1 pg/mL Phenol-13Ce working solution. Vortex briefly.

[e]

Add 300 pL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

o

Centrifuge at 14,000 x g for 10 minutes at 4°C.

[¢]

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

[¢]

Reconstitute the dried extract in 100 pL of the initial mobile phase (e.g., 50:50
water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.[8]

e LC-MS/MS Analysis:
o Liquid Chromatography (LC):
= Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
= Mobile Phase A: Water with 0.1% formic acid.

= Mobile Phase B: Acetonitrile with 0.1% formic acid.
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» Gradient: A suitable gradient to separate BPA from matrix interferences (e.g., 5% B to
95% B over 5 minutes).

» Flow Rate: 0.4 mL/min.

= [njection Volume: 5 pL.

o Mass Spectrometry (MS/MS):
= |onization Mode: Electrospray lonization (ESI), Negative Mode.
» Detection Mode: Multiple Reaction Monitoring (MRM).
» MRM Transitions:
= BPA: Q1 (Precursor lon) -> Q3 (Product lon) (e.g., m/z 227.1 -> 133.1).

» Phenol-13Cs: Q1 (Precursor lon) -> Q3 (Product lon) (e.g., m/z 99.1 -> 68.1). Note:
These transitions would need to be optimized experimentally.

o Data Analysis:

[e]

Integrate the peak areas for both the BPA and Phenol-13Cs MRM transitions.

(¢]

Calculate the peak area ratio (BPA/Phenol-13Ce) for all samples.

[¢]

Construct a calibration curve by plotting the peak area ratio against the concentration of
the calibration standards.

Determine the concentration of BPA in the unknown samples by interpolating their peak

[¢]

area ratios from the calibration curve.

Phenol-*3Ce as a Tracer in Metabolic Fate Studies

Phenol-13Ces can be used to trace the metabolic fate of phenol in biological systems.[9] By
introducing the labeled compound, researchers can track its conversion into various
metabolites using mass spectrometry, providing insights into metabolic pathways and rates of
turnover.[10]
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This protocol provides a framework for investigating the phase | and phase Il metabolism of
phenol.

¢ Incubation:

o Prepare a reaction mixture containing liver microsomes (e.g., from human or rat), a
NADPH-regenerating system (for phase | reactions), and a buffer (e.g., phosphate buffer,
pH 7.4).

o Initiate the reaction by adding Phenol-13Cs to a final concentration of 10 uM.

o For studying phase Il conjugation, include co-factors such as UDPGA (for glucuronidation)
or PAPS (for sulfation).

o Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
e Reaction Quenching and Extraction:
o Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
o Centrifuge to pellet the precipitated proteins.
o Analyze the supernatant directly or after evaporation and reconstitution.
e LC-MS Analysis:

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential
metabolites.

o Perform a full scan analysis to identify ions with mass-to-charge ratios corresponding to
expected metabolites of Phenol-13Cs (e.g., 13Ces-hydroquinone, 2Ce-catechol, 13Ce-
phenylglucuronide, 3Ces-phenylsulfate).

o The presence of the 13Ce isotopic signature confirms that these metabolites originated
from the administered Phenol-13Ce.

Synthesis and Handling
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Synthesis

The industrial synthesis of Phenol-13Ce typically starts from a 3C-labeled precursor, such as
Benzene-13Cs. One common route is the cumene process, where Benzene-13Cs is alkylated
with propylene to form Cumene-13Ce, which is then oxidized to produce Phenol-3Ce and
acetone.[11] More recent lab-scale syntheses have explored novel methods for incorporating a
single 13C atom into the ipso position of phenols from precursors like 13C-labeled dibenzyl
carbonate.

Safety and Handling

Phenol and its isotopologues are toxic and corrosive and should be handled with extreme
caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),
including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles,
is mandatory. Phenol can be rapidly absorbed through the skin, and contact can cause severe
chemical burns.

Conclusion

Phenol-13Cs is a powerful and essential tool for researchers in the pharmaceutical and life
sciences. Its well-defined chemical and spectroscopic properties, coupled with its utility as a
robust internal standard and metabolic tracer, enable the generation of high-quality, reliable
data. By understanding the principles behind its application and adhering to rigorous
experimental protocols, scientists can leverage Phenol-13Ce to advance our understanding of
drug disposition, toxicology, and metabolic pathways.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/figure/To-detect-the-metabolic-fate-of-a-stable-isotope-tracer-two-experiments-must-be_fig1_262791728
https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-in-ppm-and-13-C-19-F-coupling-constants-J-in-hertz-of_tbl2_235634563
https://www.chem.wisc.edu/areas/reich/nmr/c-data.htm
https://www.kcas.com/biopharmaceutical-services/lc-ms-ms-internal-standards-critical-workflows-for-accurate-bioanalysis/
https://www.benchchem.com/product/b127445?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. 13C nmr spectrum of phenol C6H60 C6H50H analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

2. infrared spectrum of phenol C6H60 C6H50H prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

3. che.hw.ac.uk [che.hw.ac.uk]
4. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from
the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in
biological samples - PubMed [pubmed.nchbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Manufacturing Process - Hindustan Organic Chemicals Limited [hoclindia.com]
10. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
11. organicchemistrydata.org [organicchemistrydata.org]

To cite this document: BenchChem. [Phenol-13Ce: A Comprehensive Technical Guide for
Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127445#phenol-13c6-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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